molecular formula C12H8N2O3 B14657924 4-(3-Nitrophenyl)pyridine-2-carbaldehyde CAS No. 52583-68-3

4-(3-Nitrophenyl)pyridine-2-carbaldehyde

Cat. No.: B14657924
CAS No.: 52583-68-3
M. Wt: 228.20 g/mol
InChI Key: XVVCSDJOANJABB-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a nitrophenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by formylation. One common method is the nitration of 4-phenylpyridine to introduce the nitro group at the 3-position of the phenyl ring. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position of the pyridine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Nitrophenyl)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde depends on its application. In biological systems, the aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

52583-68-3

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

4-(3-nitrophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8N2O3/c15-8-11-6-10(4-5-13-11)9-2-1-3-12(7-9)14(16)17/h1-8H

InChI Key

XVVCSDJOANJABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)C=O

Origin of Product

United States

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